molecular formula C35H37FN5O8P B14040572 N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine-3'-(2-cyanoethyl diisopropylphosphoramidite)

Cat. No.: B14040572
M. Wt: 705.7 g/mol
InChI Key: CCWQNSIALJQUHV-MPONISAVSA-N
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Description

2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite: is a phosphoramidite compound used to introduce 2-fluoro-modified nucleotides into oligonucleotides. This compound is significant in the field of nucleic acid chemistry, particularly for the synthesis of modified oligonucleotides used in various research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite typically involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include:

    Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.

    Fluorination: at the 2’ position of the sugar moiety.

    Acetylation: of the N4 position of the cytidine base.

    Phosphitylation: of the 3’-hydroxyl group with a cyanoethyl phosphoramidite group

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure high purity and yield. The process typically includes:

    Large-scale protection and deprotection reactions: .

    Purification: using chromatographic techniques.

    Quality control: to ensure the final product meets the required specifications

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite undergoes several types of chemical reactions, including:

    Substitution reactions: Introduction of the 2-fluoro group.

    Protection and deprotection reactions: Involving the DMT and acetyl groups.

    Phosphitylation reactions: Formation of the phosphoramidite group

Common Reagents and Conditions:

    Dimethoxytrityl chloride: for 5’-hydroxyl protection.

    Diethylaminosulfur trifluoride (DAST): for fluorination.

    Acetic anhydride: for acetylation.

    2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: for phosphitylation

Major Products Formed:

    Protected nucleosides: at various stages of the synthesis.

    Final phosphoramidite compound: ready for incorporation into oligonucleotides

Scientific Research Applications

Chemistry:

    Synthesis of modified oligonucleotides: for use in various biochemical assays and research

Biology:

    Study of nucleic acid interactions: and mechanisms of action of modified nucleotides

Medicine:

    Development of therapeutic oligonucleotides: for gene therapy and antisense applications

Industry:

    Production of high-purity oligonucleotides: for use in diagnostics and therapeutic applications

Mechanism of Action

The mechanism of action of 2’-fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2-fluoro modification enhances the stability and binding affinity of the oligonucleotides, making them more effective in their intended applications. The acetyl and DMT groups serve as protective groups during synthesis, ensuring the correct assembly of the oligonucleotide sequence.

Comparison with Similar Compounds

  • N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine-3’-CE-phosphoramidite .
  • 5’-O-DMT-N4-acetyl-2’-fluoro-2’-arabinofuranosyl-deoxycytidine-3’-CE-phosphoramidite .

Uniqueness: 2’-Fluoro-N4-acetyl-5’-O-DMT-2’-deoxycytidine-3’-CE-phosphoramidite is unique due to its specific combination of modifications, which provide enhanced stability and binding affinity compared to other similar compounds. The 2-fluoro modification is particularly important for increasing the resistance of the oligonucleotides to enzymatic degradation.

Properties

Molecular Formula

C35H37FN5O8P

Molecular Weight

705.7 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C35H37FN5O8P/c1-23(42)39-30-18-20-41(34(43)40-30)33-31(36)32(49-50(38)47-21-7-19-37)29(48-33)22-46-35(24-8-5-4-6-9-24,25-10-14-27(44-2)15-11-25)26-12-16-28(45-3)17-13-26/h4-6,8-18,20,29,31-33H,7,21-22,38H2,1-3H3,(H,39,40,42,43)/t29-,31-,32-,33-,50?/m1/s1

InChI Key

CCWQNSIALJQUHV-MPONISAVSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N)OCCC#N)F

Origin of Product

United States

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